![molecular formula C8H6BrF3N2O B2763525 2-Bromo-4-(trifluoromethyl)phenylurea CAS No. 1424304-11-9](/img/structure/B2763525.png)
2-Bromo-4-(trifluoromethyl)phenylurea
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Overview
Description
Synthesis Analysis
The synthesis of “2-Bromo-4-(trifluoromethyl)phenylurea” and its derivatives is a topic of interest in the agrochemical and pharmaceutical industries . Trifluoromethylpyridines (TFMP) and their derivatives, which include “2-Bromo-4-(trifluoromethyl)phenylurea”, are used in the protection of crops from pests . More than 20 new TFMP-containing agrochemicals have been introduced to the market .
Molecular Structure Analysis
The molecular structure of “2-Bromo-4-(trifluoromethyl)phenylurea” consists of a phenyl ring substituted with a bromo group, a trifluoromethyl group, and a urea group .
Physical And Chemical Properties Analysis
“2-Bromo-4-(trifluoromethyl)phenylurea” has a molecular weight of 283.048. It has a boiling point of 265-266°C and a density of 1.626 g/mL at 25°C . It is slightly soluble in water .
Scientific Research Applications
Enhanced Brightness Emission-Tuned Nanoparticles
One application involves the synthesis of enhanced brightness, emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks. These nanoparticles show bright fluorescence emission with quantum yields up to 84%, which can be tuned to longer wavelengths by energy transfer to dye labels. Such properties are valuable in developing advanced materials for optical devices and sensors (Fischer, Baier, & Mecking, 2013).
Aryne Route to Naphthalenes
Another application is the aryne route to naphthalenes, where 2-Bromo-4-(trifluoromethyl)phenylurea derivatives serve as intermediates in the synthesis of 1- and 2-(trifluoromethoxy)naphthalenes. This method demonstrates the compound's utility in complex organic syntheses, providing pathways to create compounds with potential applications in pharmaceuticals and agrochemicals (Schlosser & Castagnetti, 2001).
Deoxytrifluoromethylation of Alcohols
The compound also finds use in the deoxytrifluoromethylation of alcohols, a reaction that streamlines access to biologically active molecules by converting readily available alcohols to trifluoromethanes. This process is particularly relevant for medicinal chemistry, offering a method to modify drug molecules to enhance their properties (de Azambuja et al., 2019).
Enhancement of Hydrogen Bonding in Aromatic Ureas
Furthermore, derivatives of 2-Bromo-4-(trifluoromethyl)phenylurea have been shown to dramatically enhance hydrogen bonding in aromatic ureas, a property that can be exploited in the design of supramolecular assemblies and materials with specific binding capabilities. This finding is crucial for developing new materials and chemical sensors (Giannicchi et al., 2014).
Safety and Hazards
properties
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF3N2O/c9-5-3-4(8(10,11)12)1-2-6(5)14-7(13)15/h1-3H,(H3,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKOXOYHFFZIJDQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-(trifluoromethyl)phenylurea |
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